molecular formula C18H16N6OS2 B2360121 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2097860-56-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No.: B2360121
CAS No.: 2097860-56-3
M. Wt: 396.49
InChI Key: AWDGCEFWLSQEMT-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-benzothiazole core linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a pyrazine-bearing imidazole ethyl chain. Its structural complexity combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The benzothiazole moiety contributes to π-π stacking interactions with biological targets, while the pyrazine-imidazole-ethyl chain enhances solubility and target specificity .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c25-16(12-26-18-23-13-3-1-2-4-15(13)27-18)21-7-9-24-10-8-22-17(24)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGCEFWLSQEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step may involve the reaction of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfones or sulfoxides, while reduction could produce thioethers or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties, such as anticonvulsant or anti-inflammatory effects.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features:

  • 1,3-Benzothiazole : Aromatic heterocycle with sulfur and nitrogen atoms, enabling redox activity and metal coordination.
  • Pyrazine-imidazole-ethyl group : Enhances hydrophilicity and mimics nucleotide bases in enzyme binding.

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activities Reference
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Benzothiazole + pyrazine-imidazole-ethyl chain + sulfanyl-acetamide Hypothesized: Antimicrobial, anticancer, kinase inhibition (based on structural analogs)
2-(Benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Pyridine-imidazole-ethyl chain + benzylsulfanyl group Antimicrobial (Gram-positive bacteria), moderate cytotoxicity (IC₅₀: 12–18 µM)
N-{2-[2-(Pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide Pyrazine-imidazole-ethyl chain + benzenesulfonamide Anticancer (HeLa cells, IC₅₀: 8.2 µM), antitubercular (MIC: 1.6 µg/mL)
2-(1-Benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamide derivatives Benzimidazole + benzoyl-thioacetamide Antifungal (Candida albicans, MIC: 4–16 µg/mL), anti-inflammatory (COX-2 inhibition)
Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate Long alkyl chain + benzothiazole-sulfanyl ester Antioxidant (DPPH scavenging: 78% at 100 µM), enzyme inhibition (α-glucosidase)

Key Findings:

Bioactivity Enhancement via Pyrazine-Imidazole Moiety :
The pyrazine-imidazole-ethyl substitution (as in the target compound and ) is critical for targeting nucleotide-binding enzymes (e.g., kinases, reductases). For example, N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide showed potent antitubercular activity (MIC: 1.6 µg/mL) due to pyrazine’s role in disrupting mycobacterial folate metabolism .

Role of Sulfanyl Linkers :
Sulfanyl groups in benzothiazole derivatives (e.g., ) improve membrane permeability. For instance, 2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamides demonstrated 4–16 µg/mL antifungal activity, attributed to the sulfur atom’s interaction with fungal cytochrome P450 .

Benzothiazole vs. Benzimidazole Cores: Benzothiazole derivatives (target compound, ) exhibit stronger redox activity than benzimidazoles (e.g., ), making them superior in antioxidant applications. Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate scavenged 78% of DPPH radicals at 100 µM .

Comparative Cytotoxicity : Pyrazine-containing analogs (e.g., ) generally show lower cytotoxicity (IC₅₀ > 8 µM) than pyridine-based derivatives (IC₅₀: 12–18 µM) , likely due to reduced off-target interactions.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a complex organic molecule featuring a unique structure that integrates a benzothiazole ring, a pyrazinyl group, and an imidazolyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The IUPAC name of the compound is:
C18H16N6OS2\text{C}_{18}\text{H}_{16}\text{N}_6\text{OS}_2

ComponentMolecular Formula
BenzothiazoleC7H5NS
PyrazineC4H4N2
ImidazoleC3H4N2
AcetamideC2H5NO

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Cellular Pathway Interaction : It can interact with pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Antimicrobial Activity : The structure suggests possible interactions with bacterial membranes or metabolic pathways.

Biological Activity Data

Research has highlighted various biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

StudyOrganismActivity
Ippolito et al. (2008)Gram-positive bacteriaEffective inhibition
Müller et al. (1999)Various pathogensBroad-spectrum activity

Anticancer Properties

The compound's structural components suggest potential anticancer activity. For instance:

StudyCancer TypeMechanism
ResearchGate Study (2020)Breast CancerInduction of apoptosis through mitochondrial pathways
PMC2983132 (2010)LeukemiaInhibition of cell proliferation

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Anticancer Efficacy : A study reported that derivatives of benzothiazole showed promising results in inhibiting tumor growth in animal models.
    • Model Used : Xenograft models in mice.
    • Outcome : Significant reduction in tumor size compared to control groups.
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant bacterial strains.
    • Results : The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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